7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the benzodioxole and oxadiazole groups through various coupling reactions. Common reagents might include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Medicine
If found to be bioactive, this compound could be developed into a drug candidate for the treatment of various diseases.
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores.
Benzodioxole Derivatives: Compounds featuring the benzodioxole moiety.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring.
Uniqueness
This compound is unique due to the combination of its three distinct moieties, which may confer unique chemical and biological properties compared to other compounds with only one or two of these features.
Properties
Molecular Formula |
C24H15ClN4O5 |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(3-chlorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-16-3-1-2-13(8-16)11-29-23(30)17-6-4-15(9-18(17)26-24(29)31)22-27-21(28-34-22)14-5-7-19-20(10-14)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
InChI Key |
SHTQZYAPPLJQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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